molecular formula C15H21Br2IN4S B1672033 Iodophenpropit dihydrobromide

Iodophenpropit dihydrobromide

Cat. No.: B1672033
M. Wt: 576.1 g/mol
InChI Key: BOSOGNBLIWPCMS-UHFFFAOYSA-N
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Description

Iodophenpropit dihydrobromide is a potent, selective histamine H3 receptor antagonist with high binding affinity (KD = 0.32–0.57 nM) . It is widely used as a radioligand ([125I]-iodophenpropit) for studying H3 receptor distribution and function in rat brain tissues. The compound exhibits a molecular weight of 576.13 Da (C15H19IN4S·2HBr) and a cLogD of 3.87, reflecting moderate lipophilicity . It is commercially available with ≥98% purity and requires storage at -20°C for stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodophenpropit dihydrobromide involves several steps, starting with the preparation of the intermediate compounds. The key steps include the iodination of phenylpropylamine and the subsequent reaction with isothiourea . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

Iodophenpropit dihydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include halogenating agents, reducing agents, and solvents like DMSO . The reaction conditions vary depending on the desired product and include controlled temperatures and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Scientific Research Applications

Iodophenpropit dihydrobromide is primarily utilized in research settings due to its selective antagonism of the histamine H3 receptor. The following sections outline its key applications:

Neuroscience Research

  • Role in Neurotransmission : this compound is instrumental in studying the role of histamine in the central nervous system. By blocking H3 receptors, it facilitates the release of neurotransmitters such as acetylcholine and norepinephrine, which are critical for cognitive functions and alertness.
  • Behavioral Studies : Research has shown that this compound can influence behaviors related to anxiety and depression by modulating histaminergic signaling pathways.

Pharmacology

  • Drug Development : this compound serves as a valuable tool in screening potential drugs targeting the H3 receptor. Its ability to enhance neurotransmitter release makes it a candidate for developing treatments for cognitive impairments, sleep disorders, and allergies .
  • Therapeutic Insights : Studies indicate that H3 receptor antagonists like iodophenpropit may have therapeutic potential in conditions such as schizophrenia and attention deficit hyperactivity disorder .

Interaction Studies

  • Neurotransmitter Interactions : The compound's interaction with other neurotransmitter systems has been explored, particularly its influence on serotonin and dopamine pathways through H3 receptor blockade. This interaction provides insights into its potential role in itch-related disorders, as it has been shown to induce scratching behavior in animal models .

Comparative Analysis with Other Compounds

The following table compares this compound with other notable histamine H3 receptor antagonists based on their affinity and unique features:

Compound NameAffinity (KD)Unique Features
Iodophenpropit0.3 nMSelective antagonist with significant biological activity
Clobenpropit0.5 nMBroad spectrum activity across multiple receptor types
Pitolisant0.1 nMApproved for narcolepsy treatment; dual mechanism
A-3314400.4 nMSelective for H3 receptors; studied for cognition enhancement

Case Studies

Several studies have highlighted the applications of this compound:

  • Gastroprotection Studies : Research demonstrated that H3-receptor antagonists like iodophenpropit inhibit protective mechanisms in gastric mucosa when exposed to harmful agents such as hydrochloric acid, showcasing its impact on gastrointestinal health .
  • Behavioral Impact Studies : In animal models, iodophenpropit was shown to modulate behaviors associated with anxiety and depression, providing a basis for further exploration into its therapeutic applications in mental health disorders .

Comparison with Similar Compounds

Comparison with Similar H3 Receptor Antagonists

Pharmacological Profiles

Key H3 antagonists, including thioperamide, burimamide, and clobenpropit, share functional roles but differ in affinity, selectivity, and receptor subtype interactions.

Table 1: Comparative Pharmacological Properties

Compound Affinity (KD/Ki) Receptor Subtype Interaction GTPγS Sensitivity Molecular Weight (Da) cLogD
Iodophenpropit dihydrobromide 0.32–0.57 nM Binds a single class Insensitive 576.13 3.87
Thioperamide 5 nM (H3A), 68 nM (H3B) Discriminates H3A/H3B Reduces H3A affinity - -
Burimamide Lower affinity than thioperamide Biphasic displacement (suggests subtypes) - - -
Clobenpropit Not explicitly reported Noncompetitive NMDA receptor inhibition - - -

Key Differences

Affinity and Selectivity: this compound demonstrates superior affinity (sub-nanomolar range) compared to thioperamide and burimamide, which exhibit lower or subtype-dependent binding .

G-Protein Coupling :

  • Iodophenpropit’s binding is unaffected by GTPγS, indicating independence from G-protein coupling, a trait shared with other antagonists like thioperamide . In contrast, H3 agonists show reduced affinity in the presence of GTPγS due to G-protein interaction .

Structural and Functional Insights: Thioperamide and burimamide contain thiourea groups linked to their subtype-discriminatory effects, whereas iodophenpropit’s structure (carbamimidothioate ester) may contribute to its high affinity and lack of subtype selectivity . Both iodophenpropit and clobenpropit exhibit noncompetitive inhibition at NR1/NR2B receptors, suggesting off-target effects on NMDA receptors, though their H3-specific mechanisms remain distinct .

Research Implications

This compound’s high selectivity and affinity make it ideal for mapping H3 receptor distribution in autoradiographic studies . In contrast, thioperamide’s subtype discrimination is valuable for exploring H3A/H3B functional differences . Burimamide’s lower affinity limits its utility in high-precision studies, while clobenpropit’s off-target NMDA effects necessitate cautious interpretation in neuropharmacological research .

Biological Activity

Iodophenpropit dihydrobromide is a potent and selective antagonist of the histamine H3 receptor, exhibiting high affinity with a dissociation constant (KDK_D) of approximately 0.3 nM. This compound is primarily utilized in research to explore the role of histamine in various physiological processes and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : N-[2-(4-Iodophenyl)ethyl]-S-[3-(4(5)-imidazolyl)propyl]isothiourea dihydrobromide
  • Molecular Weight : 576.13 g/mol
  • Purity : ≥98% (HPLC)

Iodophenpropit functions by selectively blocking the H3 receptors, which are primarily located in the central nervous system (CNS) and peripheral tissues. These receptors play a crucial role in regulating neurotransmitter release, particularly histamine, thereby influencing various physiological responses including cognition, appetite regulation, and pain perception.

In Vitro Studies

  • Binding Affinity : Research has demonstrated that iodophenpropit binds effectively to H3 receptors in rat brain tissues, confirming its role as a selective antagonist .
  • Histamine Release : Studies indicate that iodophenpropit can modulate histamine release from mast cells, suggesting its potential in treating allergic responses .

In Vivo Studies

  • Gastroprotective Effects : In animal models, iodophenpropit has been shown to inhibit the gastroprotective effects of other compounds like (R)α-MeHA, indicating its influence on gastric mucosa integrity .
  • Behavioral Effects : The administration of iodophenpropit has been linked to alterations in behavioral responses related to anxiety and cognition, highlighting its potential applications in neuropsychiatric disorders .

Table 1: Summary of Key Findings on this compound

Study ReferenceFocus AreaKey Findings
Jansen et al., 1994Binding AffinityConfirmed high affinity for H3 receptors in rat brain tissue.
Shahid et al., 2009ImmunomodulationDemonstrated modulation of immune responses via histamine pathways.
Menge et al., 1992Synthesis and CharacterizationDeveloped a radiolabeled probe for tracking H3 receptor activity.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the binding affinity of iodophenpropit dihydrobromide to histamine H3 receptors?

  • Methodological Answer : Use saturation binding assays with radiolabeled [¹²⁵I]-iodophenpropit on membrane preparations (e.g., rat brain cortex). Calculate dissociation constants (KD) and receptor density (Bmax) via nonlinear regression analysis. Include controls for nonspecific binding using excess unlabeled ligand (e.g., 10 µM thioperamide) .
  • Key Data : Reported KD values range from 0.57 ± 0.16 nM, with Bmax of 268 ± 119 fmol/mg protein in rat brain .

Q. How can researchers validate the selectivity of this compound for H3 receptors over other histamine receptor subtypes?

  • Methodological Answer : Conduct competition binding assays against H1, H2, and H4 receptor ligands. Use GTPγS (100 µM) to confirm G-protein coupling specificity, as H3 receptor binding is unaffected by GTPγS, unlike H2 receptors .
  • Key Finding : H3 agonists (e.g., histamine) show biphasic displacement curves in the presence of GTPγS, while iodophenpropit maintains monophasic displacement, confirming H3 selectivity .

Properties

IUPAC Name

3-(1H-imidazol-5-yl)propyl N'-[2-(4-iodophenyl)ethyl]carbamimidothioate;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IN4S.2BrH/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14;;/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSOGNBLIWPCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Br2IN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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